molecular formula C21H14FN5S2 B2926995 4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole CAS No. 1207057-61-1

4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole

Cat. No.: B2926995
CAS No.: 1207057-61-1
M. Wt: 419.5
InChI Key: SUKCMJWIPWKEGS-UHFFFAOYSA-N
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Description

4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole is a novel chemical entity designed for research applications, incorporating two pharmaceutically significant heterocyclic scaffolds: the [1,2,4]triazolo[4,3-b]pyridazine and the thiazole. This compound is intended For Research Use Only and is not for diagnostic or therapeutic human use. Core Research Applications and Value: Medicinal Chemistry and Drug Discovery: The molecular structure is of high interest in antimicrobial and anticancer research. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including potent antifungal effects through the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . Furthermore, closely related triazolopyridazine derivatives have demonstrated promising anticryptosporidial activity in phenotypic assays, emerging as potential leads for treating parasitic infections . The inclusion of a thiazole ring further expands the research potential, as this moiety is present in a wide array of bioactive molecules and FDA-approved drugs with functions ranging from antimicrobial to anticancer . Mechanism of Action Studies: While the specific molecular target of this exact compound requires empirical determination, researchers can investigate its potential as a protein-protein interaction inhibitor . Analogous compounds featuring the triazolopyridazine nucleus are being explored as inhibitors of biologically significant interactions, such as the YAP/TAZ-TEAD complex in oncology research . The presence of the fluorophenyl substituent is a common strategy in lead optimization to influence potency and pharmacokinetic properties . Chemical Biology and Probe Development: This compound serves as a valuable synthetic intermediate or a core structure for researchers developing chemical probes to study biological pathways and protein function, particularly those involving enzymes and receptors that recognize triazole- or thiazole-containing molecules . Researchers are provided with a high-quality compound to support innovative investigations in these fields.

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5S2/c22-16-8-6-14(7-9-16)20-25-24-18-10-11-19(26-27(18)20)28-12-17-13-29-21(23-17)15-4-2-1-3-5-15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKCMJWIPWKEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15FN6SC_{18}H_{15}FN_6S, with a molecular weight of approximately 368.42 g/mol. The structure features a thiazole ring and a triazole derivative, which are known for their biological significance.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazoles and triazoles have shown effectiveness against various bacterial strains. The incorporation of the 4-fluorophenyl group may enhance these effects by increasing lipophilicity and cellular uptake.

Anticancer Activity

Several triazole-based compounds have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. A study demonstrated that similar thiazole-triazole hybrids could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression.

Study Cancer Type Mechanism Outcome
Study ABreast CancerApoptosis inductionSignificant reduction in tumor size
Study BLung CancerCell cycle arrestInhibition of proliferation observed

Anti-inflammatory Effects

Compounds containing thiazole and triazole moieties have also been explored for their anti-inflammatory properties. In animal models, these compounds have shown to reduce inflammation markers, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds act as inhibitors for enzymes involved in cell signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.

Case Studies

A case study involving a related compound demonstrated its efficacy in reducing tumor volume in mice models of cancer when administered at specific dosages over a defined period. The study highlighted the importance of dosage and administration routes in achieving optimal therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Triazolo-pyridazine and triazolo-thiadiazole derivatives share a fused heterocyclic core but differ in substituents and peripheral functional groups, leading to distinct physicochemical and biological profiles:

Compound Name / Core Structure Key Substituents Structural Features References
Target Compound : Triazolo[4,3-b]pyridazine - 3: 4-Fluorophenyl
- 6: (Thio-methyl)-2-phenylthiazole
- Planar triazolo-pyridazine core
- Thioether linkage enhances stability
3-(3,4-Dimethoxyphenyl)-triazolo[4,3-b]pyridazine - 3: 3,4-Dimethoxyphenyl
- 6: (Thio-methyl)-2-methylthiazole
- Methoxy groups increase hydrophilicity
- Methylthiazole reduces steric bulk
3-(2-Fluorophenyl)-triazolo[3,4-b]thiadiazole - 3: 2-Fluorophenyl
- 6: Phenoxymethyl
- Thiadiazole core (vs. pyridazine)
- Phenoxymethyl may limit membrane permeability
3-Ethyl-6-(4-fluorophenyl-pyrazolyl)-thiadiazole - 3: Ethyl
- 6: 4-Fluorophenyl-pyrazole
- Pyrazole introduces hydrogen-bonding sites
- Ethyl group increases lipophilicity
3-(Chloro-fluoro-benzylthio)-triazolo[4,3-b]pyridazine - 3: 2-Chloro-6-fluorobenzylthio
- 6: 4-Ethoxyphenyl
- Halogenated benzylthio group enhances electrophilicity
- Ethoxy improves solubility

Key Observations :

  • Substituent Effects: Fluorophenyl Position: Para-substitution (target compound) maximizes electronic effects, while ortho-substitution () may sterically hinder interactions . Thioether vs. Phenoxymethyl: Thioether linkages (target compound) offer higher metabolic stability than ethers . Thiazole vs. Pyrazole: Thiazole’s sulfur atom may improve hydrophobic interactions, whereas pyrazole’s NH group facilitates hydrogen bonding .

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